molecular formula C13H17NO2 B2607033 Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate CAS No. 2287246-61-9

Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate

Cat. No.: B2607033
CAS No.: 2287246-61-9
M. Wt: 219.284
InChI Key: PNHBATMHVIVBCW-LBPRGKRZSA-N
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Description

Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is a chiral tetrahydroisoquinoline (THIQ) derivative featuring an ethyl acetate substituent at the 3-position of the isoquinoline core. Its synthesis typically involves condensation or alkylation reactions, as seen in related THIQ derivatives .

Properties

IUPAC Name

ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12/h3-6,12,14H,2,7-9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHBATMHVIVBCW-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate typically involves the condensation of 1,2,3,4-tetrahydroisoquinoline with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Positional or Functional Group Variations

Compound A : (S)-Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate
  • Structural Differences : Substitution at the 1-position (vs. 3-position in the target compound) and addition of 6,7-dimethoxy groups.
  • The 1-yl substitution may alter ring conformation and steric interactions .
Compound B : Methyl 2-(2-(2-methoxyphenyl)-THIQ-1-yl)acetate
  • Structural Differences : Methyl ester (vs. ethyl ester) and a 2-methoxyphenyl substituent at the 1-position.
  • Implications : The smaller methyl group may reduce metabolic stability, while the methoxyphenyl moiety could enhance lipophilicity and CNS penetration .
Compound C : (S)-(THIQ-3-yl)methanol
  • Structural Differences : Replaces the ethyl acetate group with a hydroxyl (-OH) at the 3-position.
  • Implications : Increased polarity reduces membrane permeability but may improve solubility for aqueous formulations .

Analogues with Expanded Core Structures

Compound D : 6-(3,4,5-Trimethoxyphenyl)-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl trifluoroacetate
  • Structural Differences : Incorporates a benzodioxin ring fused to the THIQ core and a 3,4,5-trimethoxyphenyl group.

Functional Group Modifications

Compound E : 1-Ethyl-THIQ
  • Implications : Lacks the ester’s electrophilic character, reducing reactivity in nucleophilic environments. Simpler structure may limit pharmacological versatility .
Compound F : THIQ-3-carboxylic acid
  • Structural Differences : Carboxylic acid substituent at the 3-position.
  • Implications : Ionizable group enhances water solubility but may limit blood-brain barrier penetration compared to the ethyl ester .

Comparative Data Table

Compound Core Structure Substituents Key Properties/Activities Reference
Target Compound THIQ (3S) Ethyl acetate at 3-position Chiral synthon, potential antiproliferative
Compound A THIQ (1S) 6,7-Dimethoxy, ethyl acetate at 1-yl Enhanced receptor binding
Compound D Benzodioxin-THIQ 3,4,5-Trimethoxyphenyl, trifluoroacetate Antitumor (tubulin inhibition)
Compound C THIQ (3S) -OH at 3-position High solubility, reduced permeability
Compound F THIQ -COOH at 3-position Ionizable, improved aqueous stability

Key Research Findings

  • Stereochemical Impact: The (3S)-configuration in the target compound is crucial for asymmetric synthesis and enantioselective biological interactions, as seen in organocatalysis studies .
  • Antiproliferative Activity : Derivatives with nitro or acetyl groups (e.g., ’s compound) show marked antiproliferative effects, suggesting that electron-withdrawing groups enhance cytotoxicity .
  • Antitumor Mechanisms : Compounds like D with trimethoxyphenyl groups mimic colchicine-site binders, disrupting microtubule assembly .

Biological Activity

Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is a compound belonging to the isoquinoline class, known for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Basic Information

  • IUPAC Name: this compound
  • CAS Number: 2287246-61-9
  • Molecular Formula: C12H15NO2
  • Molecular Weight: 205.25 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 1,2,3,4-tetrahydroisoquinoline with ethyl bromoacetate. This reaction is generally conducted under basic conditions using potassium carbonate in a solvent like dimethylformamide (DMF) at room temperature. Purification is achieved through column chromatography.

This compound showcases its biological effects through interaction with specific molecular targets. It may inhibit enzymes or activate receptors involved in various disease pathways. The compound's structure allows it to modulate the activity of neurotransmitters and other biomolecules relevant in neurological disorders and infectious diseases.

Antimicrobial Properties

Research indicates that isoquinoline derivatives have significant antimicrobial activities. This compound has been studied for its potential to inhibit the growth of various pathogens. Its efficacy against bacteria and fungi makes it a candidate for further exploration in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound is being investigated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. It may protect neurons from oxidative stress and promote neuronal survival.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several isoquinoline derivatives including this compound. Results indicated a significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Neuroprotective Study

In a recent study published in Neuroscience Letters, researchers assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound demonstrated a reduction in amyloid plaque formation and improved cognitive function scores compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, AnticancerPromising candidate for drug development
Mthis compoundSimilarModerate AntimicrobialLess effective than ethyl derivative
Ethyl 2-(benzoyl)isoquinolineDifferentLimited ActivityNot suitable for therapeutic use

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